molecular formula C8H6BrN3O2 B8012711 methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B8012711
M. Wt: 256.06 g/mol
InChI Key: NAYWRQVHZWWJKK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS: 1206979-28-3, molecular formula: C₈H₆BrN₃O₂, molecular weight: 256.06 g/mol) is a brominated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. This scaffold is characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 7 (pyridine numbering). The bromine substituent at position 3 and the methyl ester at position 6 make it a versatile intermediate in medicinal chemistry and materials science. It is a white to pale yellow crystalline powder, soluble in polar organic solvents (e.g., DMSO, acetonitrile) but insoluble in water . Its primary applications include serving as a precursor for fluorescent dyes, bioactive molecules, and pharmaceuticals, leveraging the bromine atom for cross-coupling reactions .

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYWRQVHZWWJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in the development of new therapeutic agents.

Kinase Inhibitors

One of the primary applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Research has indicated that derivatives of pyrazolo[4,3-b]pyridine can effectively inhibit specific kinases, leading to potential anticancer therapies. For instance, the compound has been used to prepare various 6-bromo-substituted pyrazolo derivatives that exhibit promising inhibitory activity against certain kinases under mild reaction conditions .

Synthesis and Methodology

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
  • Reagents : Sodium nitrite and other reagents are used to facilitate bromination and carboxylation reactions.
  • Conditions : The reactions are usually conducted under acidic conditions to ensure high yields and purity.

The methodologies employed are characterized by their simplicity and efficiency, with reported yields exceeding 90% in some cases .

Anticancer Activity

A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell proliferation and survival. This positions the compound as a candidate for further development into anticancer drugs.

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of pyrazolo derivatives. Studies have shown that certain modifications to the methyl 3-bromo compound can enhance its ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Methyl 3-Bromo-1H-Pyrazolo[4,3-c]Pyridine-6-Carboxylate (CAS: 1206979-28-3)

  • Structural Difference : The pyridine ring is fused at the [4,3-c] junction instead of [4,3-b], shifting nitrogen positions.
  • Impact : Alters electronic distribution and reactivity. The [4,3-c] isomer exhibits lower solubility in polar solvents compared to the [4,3-b] analog .
  • Applications : Less commonly used in pharmaceutical synthesis due to steric hindrance at the reactive site .

Methyl 3-Bromo-1H-Pyrazolo[3,4-c]Pyridine-5-Carboxylate (CAS: 1206984-55-5)

  • Structural Difference : Carboxylate group at position 5 instead of 4.
  • Impact : Reduces planarity of the molecule, affecting π-π stacking in solid-state structures.
  • Synthetic Utility : Preferred for intramolecular cyclization reactions due to spatial proximity of substituents .

Substituent Variations

Ethyl 6-Bromo-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate (CAS: 1638761-48-4)

  • Structural Difference : Ethyl ester at position 3 and methyl group at position 1.
  • Impact : Enhanced lipophilicity (logP ≈ 2.1 vs. 1.8 for the methyl ester analog) improves membrane permeability in drug candidates .
  • Stability : More resistant to hydrolysis than methyl esters under basic conditions .

Methyl 1H-Pyrazolo[4,3-b]Pyridine-6-Carboxylate (CAS: 1301214-72-1)

  • Structural Difference : Lacks the bromine atom at position 3.
  • Impact : Eliminates sites for Suzuki-Miyaura coupling, limiting its utility in late-stage functionalization.
  • Applications: Primarily used as a non-halogenated scaffold for fluorescence studies .

Functional Group Modifications

Methyl 3-(4-Methoxyphenyl)-2-Phenyl-2H-Pyrazolo[4,3-b]Pyridine-6-Carboxylate (Compound 5f)

  • Structural Difference : Aryl groups (4-methoxyphenyl and phenyl) at positions 2 and 3.
  • Impact : Extended conjugation increases fluorescence quantum yield (Φ = 0.42 vs. 0.12 for the brominated analog).
  • Applications : Superior performance in optoelectronic materials .

6-Bromo-1H-Pyrazolo[4,3-b]Pyridine (CAS: 1150617-54-1)

  • Structural Difference : Lacks the methyl ester group.
  • Impact : Reduced solubility in organic solvents but higher reactivity in nucleophilic aromatic substitution.
  • Synthetic Use : Intermediate for C–H activation reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Solubility (DMSO) Melting Point (°C) Key Applications
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate 1206979-28-3 C₈H₆BrN₃O₂ Br (C3), COOCH₃ (C6) 25 mg/mL 180–182 (decomp.) Pharmaceutical intermediates, fluorescent dyes
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate 1206979-28-3 C₈H₆BrN₃O₂ Br (C3), COOCH₃ (C6) 18 mg/mL 175–177 Limited use in medicinal chemistry
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 1638761-48-4 C₁₀H₁₀BrN₃O₂ Br (C6), COOCH₂CH₃ (C3) 30 mg/mL 165–167 Lipophilic drug candidates
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate 1301214-72-1 C₈H₇N₃O₂ H (C3), COOCH₃ (C6) 20 mg/mL 195–197 Fluorescence studies

Key Research Findings

  • Reactivity : The bromine atom in this compound facilitates Pd-catalyzed cross-coupling reactions, enabling diversification into biaryl or alkylated derivatives .
  • Stability: Decomposes at temperatures >180°C, requiring storage at 2–8°C under inert atmosphere . Non-brominated analogs exhibit higher thermal stability .
  • Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) . Non-halogenated analogs (e.g., methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate) lack these risks .

Biological Activity

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • Molecular Weight : 256.06 g/mol
  • SMILES Notation : COC(=O)C1=NC2=NNC(=C2C=C1)Br
  • InChIKey : HVYJTSQRLJSKJH-UHFFFAOYSA-N

The compound features a pyrazolo-pyridine core, which is known for its ability to interact with various biological targets due to its structural similarity to purine bases. This structural characteristic is critical for its potential pharmacological applications.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Receptor Modulation : It has been shown to modulate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a role in lipid metabolism and inflammation .
  • Biochemical Pathway Interaction : The compound interacts with multiple biochemical pathways, potentially influencing processes such as apoptosis and inflammation.

Structure-Activity Relationships (SAR)

Research has indicated that the biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The presence of bulky substituents on the pyrazole ring can enhance agonistic activity towards PPARα. For instance, variations in the hydrophobic tail and acidic head groups have been shown to affect receptor binding affinity and efficacy .
  • Bromine Substitution : The bromine atom at the 3-position is crucial for maintaining the compound's biological activity, allowing for further chemical modifications that can enhance potency or selectivity against specific targets .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/EffectReference
Enzyme InhibitionTRK inhibition,
Receptor AgonismPPARα agonist ,
Anti-inflammatoryCOX enzyme inhibition
CytotoxicityCancer cell lines ,

Case Studies

Several studies have highlighted the potential of this compound in preclinical models:

  • Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines through TRK inhibition, leading to decreased cell viability and increased apoptosis rates .
  • Metabolic Disorders : Animal models treated with this compound showed improved lipid profiles and reduced inflammation markers, suggesting its utility in managing metabolic disorders through PPARα modulation .
  • Inflammation Models : In vivo studies indicated that this compound significantly reduced inflammation in carrageenan-induced edema models, showcasing its potential as an anti-inflammatory agent .

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